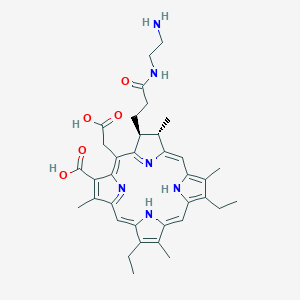![molecular formula C4H4N6O3 B138993 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 132029-06-2](/img/structure/B138993.png)
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as DPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of nitric oxide donors and has been studied for its ability to release nitric oxide in a controlled manner. In
Mecanismo De Acción
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine releases nitric oxide through a process called nitrosation. The compound reacts with thiols and amines in the body to form S-nitrosothiols and N-nitrosamines, respectively. These compounds then release nitric oxide, which can activate various signaling pathways in the body. Nitric oxide is a potent vasodilator and can also regulate neurotransmitter release, immune function, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
The release of nitric oxide by 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine can have various biochemical and physiological effects. In the cardiovascular system, nitric oxide induces vasodilation and reduces blood pressure. In the nervous system, nitric oxide regulates neurotransmitter release and can improve cognitive function. Nitric oxide also plays a role in immune function and can modulate inflammation. In cancer cells, nitric oxide can induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has several advantages as a research tool. It can release nitric oxide in a controlled manner, allowing for precise modulation of signaling pathways. It is also stable and can be stored for long periods of time. However, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has some limitations as well. It can react with other compounds in the body, leading to the formation of unwanted byproducts. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to improve cognitive function and protect neurons from oxidative stress, making it a promising candidate for further study. Another area of interest is its potential use in cancer therapy. 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce apoptosis in cancer cells and inhibit cell proliferation, making it a potential anti-tumor agent. Further research is needed to explore these and other potential applications of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine.
Métodos De Síntesis
The synthesis of 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with hydroxylamine hydrochloride in the presence of sodium carbonate. The resulting compound is then treated with sodium nitrite and acetic acid to yield 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential applications in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been studied for its ability to protect neurons from oxidative stress and improve cognitive function. In cardiovascular research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been shown to induce vasodilation and reduce blood pressure. In cancer research, 5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has been studied for its potential anti-tumor effects.
Propiedades
Número CAS |
132029-06-2 |
|---|---|
Nombre del producto |
5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Fórmula molecular |
C4H4N6O3 |
Peso molecular |
184.11 g/mol |
Nombre IUPAC |
N-[5-(hydroxyamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]hydroxylamine |
InChI |
InChI=1S/C4H4N6O3/c11-7-1-2(8-12)6-4-3(5-1)9-13-10-4/h11-12H,(H,5,7,9)(H,6,8,10) |
Clave InChI |
CJCGDHSEWFLYPQ-UHFFFAOYSA-N |
SMILES isomérico |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
SMILES |
C12=NON=C1N=C(C(=N2)NO)NO |
SMILES canónico |
C12=C(NC(=C(N1)N=O)N=O)NON2 |
Sinónimos |
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione,dioxime(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)




